molecular formula C22H28N6O6S B12771342 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate CAS No. 72987-19-0

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate

Cat. No.: B12771342
CAS No.: 72987-19-0
M. Wt: 504.6 g/mol
InChI Key: NDBWUXLRQJCNOC-UHFFFAOYSA-M
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Description

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The resulting intermediate is then subjected to further reactions to introduce the triazolium and methyl sulfate groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving the phenyl or triazolium groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazolium moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as dyes and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors. The triazolium moiety can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The pathways involved often include electron transfer, hydrogen bonding, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenylazo compounds: These compounds share the azo and phenyl groups but lack the triazolium and methyl sulfate moieties.

    1,4-Dimethyl-1,2,4-triazolium compounds: These compounds contain the triazolium group but differ in the substituents attached to the triazole ring.

Uniqueness

3-((4-(Ethyl(2-((phenylcarbonyl)oxy)ethyl)amino)phenyl)azo)-1,4-dimethyl-1,2,4-triazolium methyl sulfate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

72987-19-0

Molecular Formula

C22H28N6O6S

Molecular Weight

504.6 g/mol

IUPAC Name

2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;methyl sulfate

InChI

InChI=1S/C21H25N6O2.CH4O4S/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)22-23-21-24-26(3)16-25(21)2;1-5-6(2,3)4/h5-13,16H,4,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

NDBWUXLRQJCNOC-UHFFFAOYSA-M

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NN(C=[N+]3C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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